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molecular formula C11H7N3O2 B8628114 2-[1-(4-Nitrophenyl)ethylidene]malononitrile CAS No. 26088-96-0

2-[1-(4-Nitrophenyl)ethylidene]malononitrile

Cat. No. B8628114
M. Wt: 213.19 g/mol
InChI Key: FQQZZKJVSBFQMB-UHFFFAOYSA-N
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Patent
US07812166B2

Procedure details

A mixture of 1-(4-Nitro-phenyl)ethanone (10 g, 60.5 mmol), malononitrile (4 g, 60.5 mmol), NH4OAc (4.66 g, 121 mmol) in benzene (100 mL) and acetic acid (6.4 mL) was refluxed overnight using a Dean Stark to collect water. The reaction was allowed to cool to r.t., partitioned between water and EtOAc (3×). the combined organic were washed with brine, dried (Na2SO4), concentrated and purified via silica gel chromatography eluting with 3 to 1 hexanes:EtOAc to give 3.71 g (29%) of the title compound. Rf=0.22 (4:1 hexanes: EtOAc).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
solvent
Reaction Step One
Yield
29%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=O)[CH3:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:13](#[N:17])[CH2:14][C:15]#[N:16]>C1C=CC=CC=1.C(O)(=O)C>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[C:14]([C:13]#[N:17])[C:15]#[N:16])[CH3:11])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)=O
Name
Quantity
4 g
Type
reactant
Smiles
C(CC#N)#N
Name
NH4OAc
Quantity
4.66 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
6.4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to collect water
CUSTOM
Type
CUSTOM
Details
partitioned between water and EtOAc (3×)
WASH
Type
WASH
Details
the combined organic were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 3 to 1 hexanes

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)=C(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.71 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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